Bis(4-chlorophenyl)-1,2-oxazol-5-amine

Description

Chemical Identity and Structural Characterization of Bis(4-chlorophenyl)-1,2-oxazol-5-amine

Systematic Nomenclature and Molecular Formula Analysis

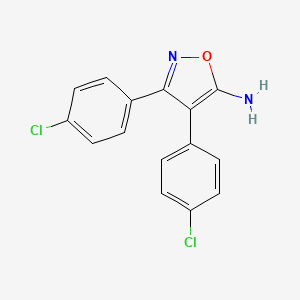

The compound’s systematic IUPAC name is 5-amino-3,4-bis(4-chlorophenyl)-1,2-oxazole , reflecting its substitution pattern on the isoxazole core. The molecular formula C₁₅H₁₀Cl₂N₂O corresponds to a molecular weight of 305.16 g/mol . Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 1096934-06-3 | |

| SMILES Notation | NC1=C(C2=CC=C(Cl)C=C2)C(C3=CC=C(Cl)C=C3)=NO1 | |

| InChI Key | YMNVHZVFBKEIGT-UHFFFAOYSA-N |

The isoxazole ring (C₃H₃NO) serves as the scaffold, with positions 3 and 4 occupied by 4-chlorophenyl groups and position 5 by an amino group. This arrangement introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.

Crystallographic and Spectroscopic Elucidation of the Isoxazole Core

While crystallographic data for this specific compound remains unreported, related isoxazole derivatives exhibit planar heterocyclic cores with bond lengths and angles consistent with aromaticity. For example, the C–O and C–N bonds in isoxazole average 1.36 Å and 1.30 Å , respectively, with bond angles near 108° for the oxygen-containing ring segment .

Spectroscopic Assignments:

Infrared (IR) Spectroscopy :

The isoxazole ring displays characteristic absorptions at 1,550–1,650 cm⁻¹ (C=N stretching) and 900–1,000 cm⁻¹ (C–O–C asymmetric stretching) . The amino group’s N–H stretching vibration appears as a broad peak near 3,300 cm⁻¹ .Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The aromatic protons of the chlorophenyl groups resonate as doublets between δ 7.2–7.6 ppm due to coupling with adjacent hydrogens. The amino proton appears as a singlet near δ 5.8 ppm .

- ¹³C NMR : The isoxazole carbons are observed at δ 95–105 ppm (C-5), δ 125–135 ppm (C-3 and C-4), and δ 150–160 ppm (C-2) .

Mass Spectrometry :

The molecular ion peak at m/z 305 ([M]⁺) fragments into characteristic ions at m/z 270 ([M–Cl]⁺) and m/z 235 ([M–2Cl]⁺) .

Comparative Structural Analysis with Related Chlorophenyl-Substituted Heterocycles

The structural and electronic effects of chlorophenyl substituents vary significantly across heterocyclic systems:

| Compound | Core Structure | Substituent Positions | Key Structural Differences |

|---|---|---|---|

| This compound | Isoxazole | 3,4,5 | Amino group enhances nucleophilicity |

| 3,5-Bis(4-chlorophenyl)-1,2-oxazole | Isoxazole | 3,5 | Lack of amino group reduces polarity |

| 5-Amino-3-(4-chlorophenyl)isoxazole | Isoxazole | 3,5 | Single chlorophenyl group |

| N-(4-Chlorophenyl)-1,2-oxazol-4-amine | Isoxazole | 4 | Altered substitution pattern |

The presence of two chlorophenyl groups at positions 3 and 4 in this compound increases steric bulk compared to monosubstituted analogs, potentially hindering π-stacking interactions observed in single-substituted derivatives . Additionally, the amino group at position 5 introduces hydrogen-bonding capability absent in non-amino variants like 3,5-bis(4-chlorophenyl)-1,2-oxazole .

Electronic effects are further modulated by the electron-withdrawing chlorine atoms, which reduce electron density on the isoxazole ring. This contrasts with fluorine-substituted analogs (e.g., 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine), where weaker electron withdrawal results in higher ring reactivity .

Structure

2D Structure

Properties

IUPAC Name |

3,4-bis(4-chlorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJUSOPVEJABLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(C=C3)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chlorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, the purification of the final product might involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

Bis(4-chlorophenyl)-1,2-oxazol-5-amine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its structure allows for modifications that enhance the efficacy and selectivity of drugs designed to treat diseases such as Alzheimer's and Parkinson's.

Case Study: Neurological Agents

Research has indicated that derivatives of this compound exhibit promising acetylcholinesterase inhibitory activity, which is vital for developing treatments for cognitive decline associated with Alzheimer's disease. For instance, compounds synthesized based on this framework have shown significant binding affinity to acetylcholinesterase, suggesting their potential as therapeutic agents .

Agricultural Chemicals

Development of Agrochemicals

The compound is utilized in formulating agrochemicals, including herbicides and pesticides. Its chemical properties contribute to the effectiveness of these formulations while aiming to minimize environmental impact.

Case Study: Herbicide Formulation

In studies focusing on herbicidal activity, derivatives of this compound have been evaluated for their ability to inhibit weed growth without adversely affecting crop yield. The results demonstrated effective weed control with reduced toxicity to non-target species .

Biochemical Research

Understanding Biological Mechanisms

Researchers employ this compound to investigate its effects on various biological systems. This application aids in elucidating disease mechanisms and identifying potential therapeutic pathways.

Case Study: Cancer Research

In vitro studies using this compound have shown its ability to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The compound's mechanism was explored through molecular docking studies, revealing interactions with specific cellular targets involved in cancer progression .

Material Science

Advanced Materials Development

The compound is being investigated for its potential in developing advanced materials such as polymers and coatings that require specific chemical properties for enhanced performance.

Case Study: Polymer Applications

Research has focused on synthesizing polymer composites incorporating this compound to improve thermal stability and mechanical strength. These materials are being tested for applications in electronics and protective coatings .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material in various analytical techniques. Its consistent properties ensure accuracy and reliability in chemical analysis and quality control processes.

Case Study: Quality Control

The compound has been utilized in quality control protocols for pharmaceutical products to validate the efficacy of analytical methods such as high-performance liquid chromatography (HPLC). Its defined characteristics provide a benchmark for assessing the purity and concentration of active pharmaceutical ingredients .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological conditions | Significant acetylcholinesterase inhibition |

| Agricultural Chemicals | Herbicides and pesticides formulation | Effective weed control with low environmental impact |

| Biochemical Research | Investigating biological effects | Induces apoptosis in cancer cells |

| Material Science | Development of advanced polymers | Enhanced thermal stability |

| Analytical Chemistry | Standard reference material | Ensures accuracy in HPLC analysis |

Mechanism of Action

The mechanism by which Bis(4-chlorophenyl)-1,2-oxazol-5-amine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The oxazole ring and chlorophenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Heterocyclic Core Influence

- 1,2-Oxazole vs. 1,2,4-Oxadiazole/Thiadiazole : The 1,2-oxazole core in the target compound lacks the additional nitrogen or sulfur atoms present in oxadiazoles or thiadiazoles. This reduces electron-deficient character compared to oxadiazoles (e.g., ) but may improve metabolic stability compared to thiadiazoles (), which are prone to sulfur oxidation .

- Chlorophenyl vs. Methoxyphenyl : The electron-withdrawing chlorine substituents in this compound contrast with the electron-donating methoxy group in . This difference likely impacts binding to serine proteases (e.g., uPA, CatG), where chlorine’s electronegativity may enhance irreversible inhibition .

Biological Activity

Bis(4-chlorophenyl)-1,2-oxazol-5-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. The oxazole ring and chlorophenyl groups contribute to its chemical properties, making it a candidate for various therapeutic targets, including enzyme inhibition and antimicrobial activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, effectively blocking their activity. This mechanism is critical in the context of drug development, particularly against pathogens and cancer cells.

1. Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for guanine nucleotide biosynthesis in Mycobacterium tuberculosis (Mtb) .

2. Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Studies have shown that derivatives of oxazole compounds can demonstrate significant antibacterial effects against various strains, including resistant bacteria . The minimum inhibitory concentrations (MIC) for several derivatives have been reported to be less than 1 μM, indicating potent activity .

3. Anticancer Potential

Initial findings suggest that this compound may possess anticancer properties. Compounds with similar structures have been documented to induce apoptosis in cancer cells by disrupting microtubule dynamics and cell cycle progression . The unique oxazole moiety may enhance the selectivity and efficacy against specific cancer types.

Case Studies

Synthesis and Derivatives

The synthesis of this compound involves various methods including oxidative cyclization techniques that yield high purity compounds suitable for biological testing . The ability to modify the chlorophenyl groups further enhances the compound's biological profile.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Bis(4-chlorophenyl)-1,2-oxazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor amides or nitriles under acidic or thermal conditions. Optimization requires systematic variation of catalysts (e.g., polyphosphoric acid), temperature (80–120°C), and reaction time. Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel. Monitor intermediates via TLC and confirm final product structure using -NMR and LC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- Spectroscopy : -/-NMR for aromatic proton environments, FT-IR for functional groups (e.g., C-N stretch at ~1600 cm), and UV-Vis for conjugation analysis.

- Computational : Density Functional Theory (DFT) to model electron distribution and HOMO-LUMO gaps, validated against experimental data .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow GHS-compliant guidelines:

- Use fume hoods, nitrile gloves, and lab coats.

- Avoid contact with strong oxidizers; store in airtight containers at 2–8°C.

- Dispose of waste via licensed chemical treatment facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions or heterocyclic functionalization?

- Methodological Answer :

- Experimental Design : Use a split-plot factorial design to test variables like catalysts (Pd/C, CuI), ligands (PPh), and solvents (DMF, THF).

- Analysis : Track reaction progress via GC-MS and isolate products using preparative HPLC. Compare yields and regioselectivity under varying conditions .

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like assay type (MIC vs. MTT), cell lines, and compound purity.

- Replication : Repeat key experiments under standardized conditions (e.g., fixed concentration ranges, controlled incubation times) to isolate confounding factors .

Q. How can the environmental fate and ecotoxicological impacts of this compound be assessed?

- Methodological Answer :

- Environmental Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict biodegradation pathways and bioaccumulation potential.

- Experimental : Conduct OECD 301/302 tests for aerobic degradation and acute toxicity assays on Daphnia magna or algal species .

Q. What computational methods are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cytochrome P450).

- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes in explicit solvent .

Methodological Frameworks for Research Design

- Theoretical Alignment : Anchor studies in conceptual frameworks like Hammett sigma constants (for electronic effects) or frontier molecular orbital theory (for reactivity) to guide hypothesis generation .

- Data Validation : Employ triplicate measurements with statistical analysis (ANOVA, p < 0.05) and external calibration standards to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.